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Compound of Interest

Compound Name: C.l. Disperse Red 86

Cat. No.: B077459

Spectroscopic Analysis of Disperse Red 86: A
Technical Guide

An In-depth Examination of the Spectroscopic Profile of a Key Anthraquinone Dye for
Researchers and Drug Development Professionals.

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, characterized by its
vibrant red hue. Its molecular structure, C22H18N205S, underpins its spectroscopic properties
and interactions with various substrates.[1] This technical guide provides a comprehensive
overview of the spectroscopic analysis of Disperse Red 86, focusing on Ultraviolet-Visible (UV-
Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)
spectroscopy. Detailed experimental protocols, data interpretation, and a logical workflow are
presented to assist researchers in the comprehensive characterization of this dye.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and
NMR analysis of Disperse Red 86.
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Parameter Value Solvent/Medium
Amax ~500-530 nm Dichloromethane
Molar Absorptivity (€) Not available

Appearance Red Solution

UV Cut-off ~400 nm

Shoulder Peaks

Not prominently observed

Hypsochromic/Bathochromic
Shifts

Solvent dependent

Table 1: UV-Vis Spectroscopic Data for Disperse Red 86. The absorption maximum (Amax)

indicates the wavelength of highest light absorption, which is responsible for the dye's color.

Wavenumber (cm~12)

Vibrational Mode

Functional Group

~3400 N-H Stretch Amine/Amide

~3000-3100 C-H Stretch (aromatic) Anthraquinone, Toluene

~2850-2950 C-H Stretch (aliphatic) Methoxy, Methyl

~1670 C=0 Stretch Anthraquinone

~1600 C=C Stretch (aromatic) Anthraquinone, Toluene

~1580 N-H Bend Amine/Amide

~1300 & ~1150 5=0 Stretch (asymmetric & Sulfonamide
symmetric)

~1250 C-O Stretch (asymmetric) Methoxy

~1050 C-0O Stretch (symmetric) Methoxy

~800-900 C-H Bend (aromatic) Substituted benzene rings

Table 2: FTIR Spectral Data and Peak Assignments for Disperse Red 86. The characteristic

peaks in the FTIR spectrum correspond to the vibrational modes of the functional groups
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present in the molecule.

Chemical Shift ()

Multiplicity Assignment Nucleus
pPpm
~7.5-8.5 Multiplets Aromatic Protons 1H
_ Methoxy Protons (-
~3.9 Singlet H
OCHs3)
~2.4 Singlet Methyl Protons (-CHs)  H
Carbonyl Carbons
~180-190 13C
(C=0)
~110-150 Aromatic Carbons 13C
Methoxy Carbon (-
.._60 13C
OCHs)
~21 Methyl Carbon (-CH3) 13C

Table 3: *H and 3C NMR Chemical Shifts for Disperse Red 86. The chemical shifts in the NMR
spectrum provide detailed information about the chemical environment of the hydrogen and
carbon atoms in the molecule.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Disperse Red 86 are provided below.
These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of Disperse Red 86.
Materials:
o Disperse Red 86 powder

e Spectroscopic grade dichloromethane (or other suitable solvent)
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e Volumetric flasks

e Quartz cuvettes (1 cm path length)
o UV-Vis spectrophotometer
Procedure:

o Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 86 powder
and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of
known concentration (e.g., 1 mg/mL).

o Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain
a working concentration that gives an absorbance reading between 0.1 and 1.0.

o Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for
at least 30 minutes.

o Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to set the baseline
(zero absorbance) across the desired wavelength range (e.g., 300-800 nm).

o Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in
the spectrophotometer.

o Data Acquisition: Scan the sample across the wavelength range and record the absorbance
spectrum.

o Data Analysis: Identify the wavelength at which the maximum absorbance occurs (Amax).

FTIR Spectroscopy

Objective: To identify the functional groups present in Disperse Red 86 by analyzing its
vibrational modes.

Materials:

» Disperse Red 86 powder
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o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
 Isopropanol or other suitable solvent for cleaning
Procedure:

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to
stabilize.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove contributions from the atmosphere
(e.g., CO2 and water vapor).

Sample Placement: Place a small amount of the Disperse Red 86 powder directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure
clamp to ensure good contact between the sample and the crystal.

Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired
wavenumber range (e.g., 4000-400 cm~?). Co-add multiple scans (e.g., 32 or 64) to improve
the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth soaked in a
suitable solvent.

NMR Spectroscopy

Obijective: To elucidate the molecular structure of Disperse Red 86 by analyzing the chemical
environment of its protons (*H) and carbon atoms (33C).

Materials:

e Disperse Red 86 powder
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o Deuterated chloroform (CDCIs) or other suitable deuterated solvent
e NMR tube (5 mm diameter)

e NMR spectrometer

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Disperse Red 86 in about 0.6-0.7
mL of deuterated solvent directly in a clean, dry NMR tube.

e Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If
there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur
pipette.

o Spectrometer Setup: Place the NMR tube in a spinner turbine and insert it into the NMR
spectrometer.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum. Standard parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g.,
16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum. This typically requires a larger number
of scans (e.g., 1024 or more) due to the lower natural abundance of 13C. Proton decoupling
is used to simplify the spectrum and improve sensitivity.

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform, phasing, and baseline correction to obtain the final NMR spectra. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.
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Caption: UV-Vis Spectroscopy Experimental Workflow.
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Caption: FTIR-ATR Spectroscopy Experimental Workflow.
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Caption: NMR Spectroscopy Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic analysis of Disperse Red 86 (UV-Vis,
FTIR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077459#spectroscopic-analysis-of-disperse-red-86-
uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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